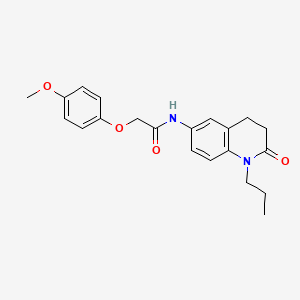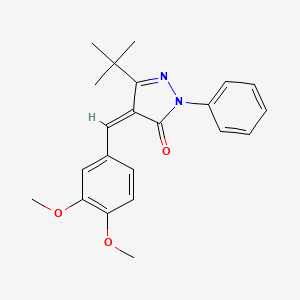
4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a pyrazolinone derivative. Pyrazolinones are a class of organic compounds with a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. They have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolinone ring, a phenyl ring, and a 3,4-dimethoxyphenyl group. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The phenyl and 3,4-dimethoxyphenyl groups might undergo electrophilic aromatic substitution reactions, and the pyrazolinone ring might participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one has been utilized in chemical synthesis, particularly in the preparation of new Schiff base ligands. These ligands were characterized using various techniques including UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, providing insights into their structural properties (Hayvalı, Unver, & Svoboda, 2010).
Tautomerism Studies
- The compound has been a subject of study in tautomerism research. Investigations into the tautomerism of related NH-pyrazoles, which include structures analogous to this compound, have been conducted using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Photophysical Properties
- Studies on the photophysical properties of pyrazoline derivatives, closely related to this compound, have been conducted. These investigations revealed the impact of solvent structure and polarity on the photophysical properties of these compounds (Şenol et al., 2020).
Supramolecular Chemistry
- The compound and its derivatives have been explored in supramolecular chemistry, focusing on hydrogen-bonded molecular structures and dimers. Such studies contribute to the understanding of molecular interactions and assembly in the solid state (Castillo et al., 2009).
Antioxidant, Antitumor, and Antimicrobial Activities
- Research has been conducted on the antioxidant, antitumor, and antimicrobial activities of pyrazoline derivatives, including structures similar to this compound. These studies are significant for understanding the potential therapeutic applications of these compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antidepressant Activities
- Some derivatives of the compound have been synthesized and evaluated for their antidepressant activities, providing insights into the potential use of these compounds in pharmacology (Palaska, Aytemir, Uzbay, & Erol, 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4Z)-5-tert-butyl-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)20-17(13-15-11-12-18(26-4)19(14-15)27-5)21(25)24(23-20)16-9-7-6-8-10-16/h6-14H,1-5H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTXPNNVNIEXOD-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

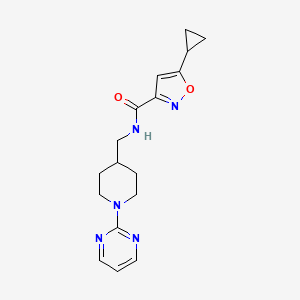
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)


![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)
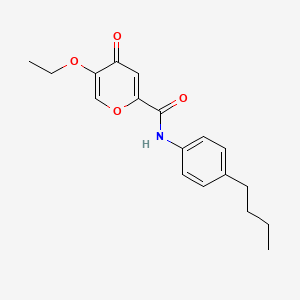
![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)
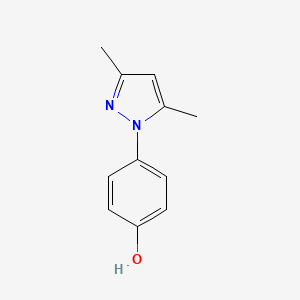
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)
